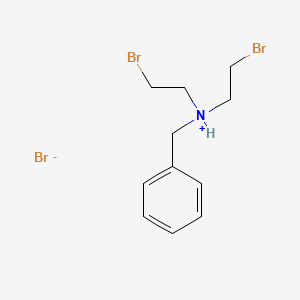

Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide is a chemical compound with the molecular formula C11H16Br3N. It is a derivative of benzylamine, where the nitrogen atom is substituted with two 2-bromoethyl groups. This compound is typically encountered as a hydrobromide salt, which enhances its solubility in water and other polar solvents. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide typically involves the reaction of benzylamine with 2-bromoethanol in the presence of a strong acid such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with hydrobromic acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, amines, or thiols.

Reduction Reactions: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding N-oxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.

Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to avoid over-oxidation.

Major Products Formed:

Substitution: Depending on the nucleophile, products can include hydroxylated, aminated, or thiolated derivatives.

Reduction: Secondary amines are the primary products.

Oxidation: N-oxides are the major products.

Wissenschaftliche Forschungsanwendungen

Antineoplastic Activity

Research indicates that Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide exhibits cytotoxic effects against various cancer cell lines. The bromoethyl groups can alkylate DNA, leading to cell death in rapidly dividing cells. This property positions the compound as a potential candidate for developing anticancer therapies . Studies have shown that similar compounds can disrupt cell cycle progression in cancer cells, making them effective against malignancies such as leukemia and solid tumors .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation at concentrations as low as 50 μM, indicating its potential as an antineoplastic agent .

Interaction with Biological Macromolecules

This compound has been studied for its interactions with proteins and nucleic acids. Its ability to alkylate DNA suggests possible mechanisms for inducing apoptosis in cancer cells. Additionally, research into its binding affinity to specific receptors involved in cancer progression could provide insights into its therapeutic potential.

Development of Selective Inhibitors

The compound's structure allows for modifications that can enhance its selectivity and potency against specific biological targets. For instance, derivatives have been synthesized that act as selective inhibitors for prostate cancer therapeutics. These modifications often involve substitutions on the linker nitrogen or acetamide groups to improve interaction with target enzymes .

Table 1: Comparison of Benzylamine Derivatives

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzylamine | Simple amine structure | Basic amine; less reactive than bis(2-bromoethyl) derivative |

| Bis(2-bromoethyl)amine hydrobromide | Contains only two bromoethyl groups | Lacks the benzyl group; primarily used for different synthetic routes |

| Benzyl 2-bromoethyl ether | Ether derivative of benzyl | Non-ionic; used mainly as a solvent or reagent |

Potential Therapeutic Applications

The compound has been explored for treating conditions such as dyslipidemia and cardiovascular disorders due to its structural similarity to other benzylamine derivatives known for their therapeutic efficacy. It may also have applications in treating diseases like Chagas disease and leishmaniasis through its cytotoxic properties against protozoan parasites .

Case Study: Drug Development for Neglected Diseases

Recent studies have highlighted the need for new drug leads for neglected tropical diseases (NTDs). Compounds similar to this compound have shown promise against Leishmania species by disrupting their cellular processes .

Wirkmechanismus

The mechanism of action of Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide involves the formation of reactive intermediates that can interact with biological macromolecules such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of their normal functions. This property is particularly useful in the development of antineoplastic agents, where the compound can induce DNA cross-linking and inhibit cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromoethylamine hydrobromide

- 3-Bromopropylamine hydrobromide

- 2-Chloroethylamine hydrochloride

Comparison: Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide is unique due to the presence of two 2-bromoethyl groups attached to the nitrogen atom. This structural feature imparts distinct reactivity and biological activity compared to similar compounds. For example, 2-Bromoethylamine hydrobromide has only one bromoethyl group, making it less reactive in nucleophilic substitution reactions. Similarly, 3-Bromopropylamine hydrobromide has a longer carbon chain, which affects its reactivity and biological properties. 2-Chloroethylamine hydrochloride, on the other hand, contains a chlorine atom instead of bromine, leading to different reactivity and applications.

Biologische Aktivität

Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide is a compound that has garnered interest for its potential biological activities, particularly in metabolic regulation and its interactions with biological macromolecules. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its benzylamine core modified with two bromoethyl groups. This structural modification may influence its reactivity and interaction with biological systems.

Research indicates that benzylamine can be metabolized by semicarbazide-sensitive amine oxidase (SSAO), generating hydrogen peroxide and benzaldehyde. These metabolites are implicated in insulin-mimicking actions, which may enhance glucose transport in adipocytes and inhibit lipolysis . The mechanism involves the activation of glucose uptake pathways in insulin-resistant conditions, as demonstrated in studies involving high-fat diet (HFD) models.

Effects on Metabolic Syndrome

A significant study investigated the impact of chronic oral administration of benzylamine in overweight and pre-diabetic mice. The findings revealed that treatment with benzylamine led to:

- Reduced body weight gain : Mice receiving benzylamine showed lower weight gain compared to controls.

- Improved glucose tolerance : Fasting blood glucose levels were significantly lower in treated mice.

- Decreased plasma cholesterol : Total plasma cholesterol levels were reduced.

- Restoration of nitrite levels : In aorta tissues, nitrite levels were partially restored, indicating improved endothelial function .

These results suggest that benzylamine may serve as a potential therapeutic agent for managing metabolic syndrome.

Study 1: Antihyperglycemic Effects

In a study focused on the antihyperglycemic effects of benzylamine, it was found that the compound significantly improved glucose tolerance in HFD-induced insulin-resistant mice. The study utilized various metabolic markers to assess the efficacy of benzylamine over a 17-week period .

Study 2: Interaction with Biological Macromolecules

Investigations into the interaction of benzylamine with proteins indicated that it can form complexes with various macromolecules. This reactivity is crucial for understanding its biological activity and potential therapeutic applications.

Data Table: Summary of Biological Effects

| Effect | Observations |

|---|---|

| Body Weight | Decreased in treated mice |

| Fasting Blood Glucose | Significantly lower in treated groups |

| Plasma Cholesterol | Reduced total plasma cholesterol |

| Nitrite Levels | Partially restored in aorta tissues |

| Lipid Peroxidation | Markers reduced in liver tissues |

Eigenschaften

CAS-Nummer |

28507-28-0 |

|---|---|

Molekularformel |

C11H16Br3N |

Molekulargewicht |

401.96 g/mol |

IUPAC-Name |

N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine;hydrobromide |

InChI |

InChI=1S/C11H15Br2N.BrH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H |

InChI-Schlüssel |

TVLYNLNJLUKKAK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C[NH+](CCBr)CCBr.[Br-] |

Kanonische SMILES |

C1=CC=C(C=C1)CN(CCBr)CCBr.Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.